molecular formula C10H12N2 B110409 2,6-Diethylisonicotinonitrile CAS No. 37581-44-5

2,6-Diethylisonicotinonitrile

Cat. No. B110409
CAS RN: 37581-44-5
M. Wt: 160.22 g/mol
InChI Key: NWNOPLVJKFENMY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Cellulose Synthesis Inhibition

2,6-Dichlorobenzonitrile (DCB), a related compound to 2,6-Diethylisonicotinonitrile, has been reported to inhibit cellulose synthesis. This discovery, dating back over 30 years, has led to its use in numerous studies examining cellulose synthesis in plants. For instance, DeBolt et al. (2007) found that nonmotile cellulose synthase subunits accumulate within localized regions at the plasma membrane in Arabidopsis hypocotyl cells following DCB treatment (DeBolt, Gutierrez, Ehrhardt, & Somerville, 2007).

Herbicide Metabolism and Environmental Impact

Research on the metabolism of herbicide compounds, such as 2,6-dichlorobenzonitrile, in organisms and their impact on the environment is significant. Studies like those conducted by Holtze et al. (2008) review the microbial degradation of benzonitrile herbicides and their environmental fate, highlighting the importance of understanding these processes for effective environmental management (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Biochemical Pathways in Disease Research

Compounds like 2,6-Diethylisonicotinonitrile can play a role in researching diseases such as Alzheimer's. Shoghi-Jadid et al. (2002) used a derivative of this compound in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's patients. This research is pivotal in understanding the progression and diagnosis of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Antimicrobial Activities

The synthesis of novel derivatives from compounds like 2,6-Diethylisonicotinonitrile has implications for developing antimicrobial agents. Behalo (2008) synthesized a compound starting from 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile, leading to the creation of annulated and substituted pyrido[2,3-d]pyrimidine systems with reported antibacterial and antifungal activities (Behalo, 2008).

Safety And Hazards

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Future Directions

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For a specific compound like “2,6-Diethylisonicotinonitrile”, you would need to consult scientific literature or databases for this information. If you have access to a university library, they often have subscriptions to these resources. Alternatively, databases like PubChem, ChemSpider, and others might have some of this information available. Please note that not all compounds will have all of this information available, as it depends on how much research has been done on them.


properties

IUPAC Name

2,6-diethylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-9-5-8(7-11)6-10(4-2)12-9/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNOPLVJKFENMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=N1)CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethylisonicotinonitrile

CAS RN

37581-44-5
Record name 2,6-Diethylpyridine-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037581445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DIETHYLPYRIDINE-4-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4TEX72J85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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